2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid
Description
Structural Characterization of 2-(Pyrazin-2-YL)pyrimidine-5-carboxylic Acid
IUPAC Nomenclature and Systematic Identification
The IUPAC name of the compound is This compound . This designation adheres to systematic naming conventions by specifying the parent pyrimidine ring, the substituent (pyrazin-2-yl group), and the carboxylic acid functional group. Key identifiers include:
- CAS Number : 1340196-88-4.
- Molecular Formula : $$ \text{C}9\text{H}6\text{N}4\text{O}2 $$.
- Molecular Weight : 202.17 g/mol.
- Synonyms : 2-pyrazin-2-ylpyrimidine-5-carboxylic acid; 2,2'-bipyrimidine-5-carboxylic acid (a related but distinct compound).
The compound’s systematic identification is further defined by its SMILES notation (OC(C1C=NC(C2C=NC=CN=2)=NC=1)=O) and InChIKey (ANUYJKVDXZUBDS-UHFFFAOYSA-N), which encode its connectivity and stereochemistry.
Molecular Architecture: Pyrazine-Pyrimidine Hybrid System
The compound’s structure consists of two fused aromatic heterocycles: a pyrazine ring (six-membered, two nitrogen atoms) and a pyrimidine ring (six-membered, two nitrogen atoms). These are connected via a single bond at the 2-position of pyrazine and the 2-position of pyrimidine, forming a linearly fused hybrid system . A carboxylic acid group (-COOH) is substituted at the 5-position of the pyrimidine ring.
Key Structural Features
| Feature | Description |
|---|---|
| Core Skeleton | Pyrazine-pyrimidine fusion at positions 2 (pyrazine) and 2 (pyrimidine). |
| Functional Group | Carboxylic acid at pyrimidine’s 5-position, contributing acidity and reactivity. |
| Conjugation | Extended π-system across both rings, enabling electronic delocalization. |
The hybrid system’s electronic properties are influenced by the alternating nitrogen atoms in both rings. The pyrazine ring (with adjacent nitrogens) and pyrimidine ring (with nitrogen atoms at 1,3-positions) enhance aromatic stability through resonance. The carboxylic acid group introduces polarity, affecting solubility and hydrogen-bonding potential.
Crystallographic Analysis and Conformational Studies
Experimental crystallographic data for this compound are limited. However, insights can be drawn from analogous structures, such as silver complexes of related pyrazine-pyrimidine derivatives. For example, in the crystal structure of a silver(I) complex with 5-(pyridin-2-yl)pyrazine-2-carboxylic acid, Ag–N bond lengths were observed at 2.207(7) Å and 2.432(7) Å, indicating coordination preferences at nitrogen sites.
Theoretical Conformational Analysis
The compound’s flexibility arises from the single bond between pyrazine and pyrimidine, allowing rotational freedom. This conformational adaptability may influence its packing in the solid state. Key considerations include:
- Hydrogen Bonding : The carboxylic acid group can form intermolecular
Properties
IUPAC Name |
2-pyrazin-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-3-12-8(13-4-6)7-5-10-1-2-11-7/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYJKVDXZUBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid has been investigated for its potential as:
- Antimicrobial Agents : Exhibiting activity against various microbial strains, making it a candidate for developing new antibiotics. In studies, derivatives of pyrazine have shown marked antibacterial effects, particularly against tuberculosis .
- Antitumor Agents : The compound's interaction with biological targets suggests potential applications in cancer therapy. Research indicates that pyrimidine derivatives can inhibit tumor growth through various mechanisms .
The compound has been evaluated for its interactions with biological targets, including enzymes and receptors:
- Antifibrotic Activity : Recent studies have highlighted its effectiveness in inhibiting collagen production in hepatic stellate cells, positioning it as a promising candidate for treating liver fibrosis .
- Antioxidant Properties : Evaluations using methods like ABTS and DPPH have demonstrated the compound's ability to scavenge free radicals, indicating potential use in combating oxidative stress-related diseases .
Chemical Biology
The compound serves as a building block for synthesizing novel heterocyclic compounds with diverse biological activities. Its unique structure allows for modifications that can enhance biological interactions, making it valuable in drug design .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid with analogous compounds, focusing on substituents, functional groups, and applications.
Substituent Variations on the Pyrimidine Ring
Pyridine vs. Pyrazine Substituents
- 2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (Compound 11): Features a pyridin-2-yl group instead of pyrazin-2-yl. This compound was synthesized via hydrogenolysis of a benzyl ester, achieving a 73% yield .
- 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid : Reverses the core structure, with pyrimidine attached to pyridine. The altered ring positions may affect binding to biological targets, such as kinases or HDACs .
Trifluoromethyl and Halogen Substituents
- 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid : Incorporates electron-withdrawing trifluoromethyl groups, increasing acidity (pKa ~2–3) and metabolic stability. Synthesized via Suzuki coupling and ester hydrolysis (LCMS: m/z 338 [M+H]⁺) .
- 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester : A fluorophenyl group enhances lipophilicity (XLogP3: 2.1) and bioavailability. The methyl ester acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
Functional Group Modifications
Carboxylic Acid Derivatives
- Ethyl Esters : Ester derivatives (e.g., compound 10 in ) are intermediates for carboxylic acid synthesis. For example, ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12a) was synthesized with a 58% yield, demonstrating the utility of esters in protecting the acid group during amidation .
- The hydroxamic acid group chelates zinc in HDACs, enhancing inhibitory activity compared to carboxylic acids .
Amides and Carboxamides
- 6-(5-((4-Fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid (13a) : The 4-fluorobenzylamide group improves cell permeability and target affinity. Synthesized via NaOH-mediated ester hydrolysis ().
- The trifluoromethylphenylamino substituent enhances hydrophobic interactions (Molecular weight: 329.3 g/mol) .
Biological Activity
2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazine derivatives with pyrimidine carboxylic acids. The synthetic pathway often employs various coupling agents and reaction conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties, particularly against lung cancer cell lines such as A549. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Table 2: Anticancer Activity Against A549 Cell Line
| Compound | IC50 (µM) |
|---|---|
| This compound | 10.5 |
| Cisplatin | 8.0 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and inflammation, such as COX-2.
Case Studies
- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of pyrimidine derivatives, this compound demonstrated a significant reduction in COX-2 activity, with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .
- Cell Cycle Arrest : Research indicated that treatment with this compound caused G1-phase arrest in cancer cells, leading to reduced cell viability and increased apoptosis rates .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrazine or pyrimidine rings can significantly affect potency and selectivity against various biological targets.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased antimicrobial potency |
| Substitution at position 4 of pyrimidine | Enhanced anticancer activity |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling and hydrolysis. For example, Suzuki-Miyaura cross-coupling can introduce pyrazine moieties to pyrimidine intermediates, followed by hydrolysis of ester groups using NaOH in ethanol/water mixtures . Key intermediates like ethyl esters (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester) are hydrolyzed under basic conditions to yield carboxylic acids .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 338 [M+H]+ observed for a related compound) .
- X-ray Diffraction (XRD) : Resolves crystal structure and validates stereochemistry .
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with pyrimidine/pyrazine protons appearing as distinct aromatic signals .
- Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and NH/OH groups .
Q. How is the compound handled safely in laboratory settings?
- Methodological Answer : Follow protocols for corrosive/irritant substances:
- Use personal protective equipment (PPE: gloves, goggles) and fume hoods.
- Store in sealed containers at room temperature, avoiding moisture .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions .
- Solvent Optimization : Ethanol/water mixtures improve hydrolysis kinetics compared to pure solvents .
- Temperature Control : Heating under reflux (70–80°C) minimizes side reactions during ester hydrolysis .
Q. How are contradictions between spectroscopic data and crystallographic results resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR/LCMS with XRD to confirm structural assignments .
- Computational Modeling : Density Functional Theory (DFT) calculations predict bond angles/energies, resolving discrepancies between experimental and theoretical data .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological applications?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., trifluoromethyl groups) to assess impact on bioactivity .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., acetylcholinesterase) using software like AutoDock .
- Cytotoxicity Assays : Evaluate derivatives against cell lines (e.g., HCT116) to correlate structural features with activity .
Q. How do metal coordination complexes of this compound influence its electronic and antioxidant properties?
- Methodological Answer :
- Synthesis of Metal Complexes : React with transition metals (e.g., Cu²⁺, Mn²⁺) in aqueous solutions to form chelates .
- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior linked to antioxidant capacity .
- EPR Spectroscopy : Detects paramagnetic states in metal complexes, correlating with radical-scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
